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Abstract

U-101958 maleate, also known by its Pharmacia & Upjohn designation PNU-101958, is a
potent and selective ligand for the dopamine D4 receptor (D4DR). Its discovery was a
significant step in the exploration of D4DR pharmacology and its potential as a therapeutic
target for neuropsychiatric disorders. In addition to its high affinity for the D4DR, U-101958 has
been characterized as a high-affinity ligand for the sigma-1 receptor, a unique intracellular
chaperone protein. This dual binding profile has made U-101958 a valuable pharmacological
tool for dissecting the roles of these two distinct receptor systems. This technical guide
provides a comprehensive overview of the discovery, history, and pharmacological properties of
U-101958 maleate, including detailed experimental protocols and a summary of its binding
affinities.

Discovery and History

The development of selective dopamine D4 receptor antagonists was largely driven by the
discovery that the atypical antipsychotic drug clozapine has a high affinity for this receptor
subtype. This finding suggested that DADR antagonism could be a key mechanism for the
unique clinical efficacy of clozapine, particularly in treatment-resistant schizophrenia.
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While a specific discovery paper for U-101958 is not readily available in the public domain, the
compound's designation "PNU-101958" strongly indicates its origin from the pharmaceutical
company Pharmacia & Upjohn (now part of Pfizer). It emerged from research programs in the
1990s focused on developing novel, selective D4DR ligands. The general approach for
discovering such compounds involved the screening of chemical libraries against the cloned
human dopamine D4 receptor, often in parallel with screening against the D2 receptor to
ensure selectivity.

U-101958 was identified as a lead compound with high affinity and selectivity for the D4
receptor. Subsequent studies revealed its significant affinity for the sigma-1 receptor, a finding
that has added another layer of complexity and interest to its pharmacological profile. Today, U-
101958, particularly in its radiolabeled form ([3H]U-101958), is primarily used as a research tool
to investigate the pharmacology of both the dopamine D4 and sigma-1 receptors.

Chemical Properties

Property Value
N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-

UPAC Name ylcfxy)pyri;/i:-g-amine; (yZ))-but-Z-ezedic()Fi)c apcid

Synonyms U-101958, PNU-101958

CAS Number 224170-09-6

Molecular Formula C2s5H33N30s

Molecular Weight 455.55 g/mol

Pharmacological Profile

U-101958 is characterized by its high affinity for the dopamine D4 receptor and the sigma-1
receptor. Its functional activity at the D4 receptor has been described as both agonistic and
antagonistic, depending on the specific cellular context and signaling pathway being
investigated.

Binding Affinity
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The following table summarizes the binding affinities (Ki) of U-101958 for various receptors, as
reported in the scientific literature. It is important to note that these values can vary between
studies due to different experimental conditions.

Receptor Ki (nM) Species Reference
Dopamine D4 0.84-3.9 Human [1]
Sigma-1 2-4 Human [2]
Dopamine D2 >1000 Human [1]
Dopamine D3 >1000 Human [1]
5-HT1A <100 Not Specified [1]
5-HT2BR <100 Not Specified [1]

Signaling Pathways

The dual binding characteristics of U-101958 mean that it can modulate two distinct signaling
pathways.

Dopamine D4 Receptor Signaling: The D4 receptor is a member of the D2-like family of G
protein-coupled receptors (GPCRS). It couples to Gi/o proteins, and its activation typically leads
to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP
(cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream
signaling cascades.
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Dopamine D4 Receptor Signaling Pathway

Sigma-1 Receptor Signaling: The sigma-1 receptor is an intracellular chaperone protein located
at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium
signaling, ion channel function, and cellular stress responses. Ligand binding to the sigma-1
receptor can modulate the activity of various downstream effectors, including the IP3 receptor.
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Synthesis

A specific, detailed synthesis protocol for U-101958 is not publicly available in peer-reviewed
journals. However, based on the synthesis of structurally similar 2-amino-3-alkoxypyridine
derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the
coupling of a suitably protected 4-aminopiperidine derivative with a 2-halo-3-
isopropoxypyridine, followed by N-alkylation and deprotection steps.

Experimental Protocols

The following section provides a detailed, representative protocol for a radioligand binding
assay to determine the affinity of a test compound for the dopamine D4 receptor, using [3H]U-
101958 as the radioligand.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the human
dopamine D4 receptor.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1682657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

o Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g.,
HEK293 or CHO cells).

¢ [3H]U-101958 (specific activity ~70-90 Ci/mmol).

e Test compound stock solution.

o Assay buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH 7.4.
e Wash buffer: 50 mM Tris-HCI, pH 7.4 (ice-cold).

e Non-specific binding control: A high concentration of a known D4 receptor antagonist (e.g.,
10 pM haloperidol).

e 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/B).
 Scintillation cocktail.

 Scintillation counter.

e Harvester.

Procedure:

 Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a
final protein concentration of 10-20 pu g/well .

o Assay Setup: In a 96-well plate, add the following to each well in triplicate:

o Total Binding: 50 uL of assay buffer, 50 pL of [3H]U-101958 (to a final concentration of ~1-2
nM), and 100 uL of the membrane suspension.

o Non-specific Binding: 50 pL of the non-specific binding control, 50 pL of [3H]U-101958, and
100 pL of the membrane suspension.
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o Test Compound: 50 pL of the test compound at various concentrations, 50 pL of [3H]U-
101958, and 100 pL of the membrane suspension.

 Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

» Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktalil,
and count the radioactivity in a scintillation counter.

Data Analysis:
o Calculate the specific binding by subtracting the non-specific binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding) using non-linear regression analysis.

e Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Radioligand Binding Assay Workflow
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Conclusion

U-101958 maleate is a significant pharmacological tool that has contributed to our
understanding of the dopamine D4 and sigma-1 receptors. Its high affinity and selectivity for
these targets make it an invaluable probe for in vitro and in vivo studies. While its therapeutic
potential has not been fully realized, its continued use in research will undoubtedly shed further
light on the complex roles of these receptors in health and disease, and may guide the
development of future therapeutics for a range of neuropsychiatric and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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